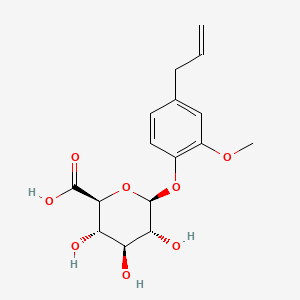

beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl

Description

Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.

Properties

CAS No. |

95480-61-8 |

|---|---|

Molecular Formula |

C16H20O8 |

Molecular Weight |

340.32 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |

InChI Key |

MQXZRKSWEMEXCG-JHZZJYKESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:

Substrate: Eugenol

Enzyme: Uridine 5’-diphospho-glucuronosyltransferase

Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

Buffer: Tris-HCl or phosphate buffer at pH 7.4

Temperature: 37°C

Reaction Time: 1-2 hours

Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:

Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.

Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.

Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:

Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.

Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.

Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.

Major Products:

Hydrolysis: Free eugenol and glucuronic acid.

Conjugation: Eugenol sulfate-glucuronide.

Scientific Research Applications

Eugenol-glucuronide has several scientific research applications, including:

Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.

Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.

Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.

Mechanism of Action

Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:

Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.

Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.

Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.

Comparison with Similar Compounds

Conclusion

Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.

Biological Activity

Beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl, is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including cytotoxic effects, anti-diabetic properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C16H20O8

- Molecular Weight : 336.33 g/mol

Biological Activity Overview

Research has indicated several biological activities associated with beta-D-glucopyranosiduronic acid derivatives, particularly in the context of cancer and diabetes.

Cytotoxic Activity

Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : LN229 (glioblastoma), MDA-MB-231 (breast cancer), and PC-3ML (prostate cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through DNA damage pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LN229 | 10 | DNA damage leading to apoptosis |

| MDA-MB-231 | 15 | Induction of apoptotic pathways |

| PC-3ML | 12 | Inhibition of cell invasion |

Anti-Diabetic Properties

In vivo studies using genetically modified models such as Drosophila melanogaster have demonstrated the compound's potential in lowering glucose levels:

- Study Design : Compounds were administered to diabetic models.

- Results : Significant reduction in glucose levels was observed.

Table 2: Anti-Diabetic Activity in Drosophila Models

| Compound | Glucose Level Reduction (%) | Model Used |

|---|---|---|

| Beta-D-glucopyranosiduronic acid derivative | 30 | Drosophila melanogaster |

| Control Group | <5 | Drosophila melanogaster |

Case Studies

- Cytotoxicity in Glioblastoma Cells : In a study published in December 2022, beta-D-glucopyranosiduronic acid showed significant cytotoxicity against LN229 cells, with an IC50 value of 10 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspases and subsequent DNA fragmentation .

- Anti-Diabetic Effects : A recent investigation into the anti-diabetic properties revealed that derivatives of beta-D-glucopyranosiduronic acid significantly reduced glucose levels in diabetic Drosophila models by enhancing insulin sensitivity .

The biological activity of beta-D-glucopyranosiduronic acid can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptotic pathways through caspase activation.

- Antioxidant Activity : It may also exhibit antioxidant properties that contribute to its protective effects against oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.